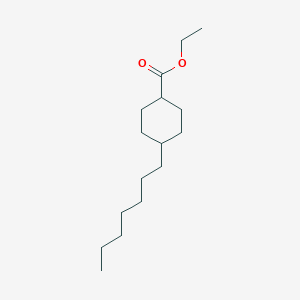
Ethyl 4-heptylcyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-heptylcyclohexane-1-carboxylate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound consists of a cyclohexane ring substituted with an ethyl ester group at the first carbon and a heptyl group at the fourth carbon.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-heptylcyclohexane-1-carboxylate can be synthesized through esterification reactions. One common method involves the reaction of 4-heptylcyclohexane-1-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.
化学反应分析
Types of Reactions
Ethyl 4-heptylcyclohexane-1-carboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification reaction.
Major Products Formed
Hydrolysis: 4-heptylcyclohexane-1-carboxylic acid and ethanol.
Reduction: 4-heptylcyclohexane-1-methanol.
Transesterification: A different ester and ethanol, depending on the alcohol used.
科学研究应用
Ethyl 4-heptylcyclohexane-1-carboxylate has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
作用机制
The mechanism of action of ethyl 4-heptylcyclohexane-1-carboxylate primarily involves its hydrolysis to release the active carboxylic acid and ethanol. The ester linkage is susceptible to enzymatic hydrolysis by esterases, which are enzymes that catalyze the cleavage of ester bonds. The released carboxylic acid can then interact with various molecular targets and pathways, depending on its specific structure and functional groups.
相似化合物的比较
Ethyl 4-heptylcyclohexane-1-carboxylate can be compared to other esters with similar structures:
Ethyl cyclohexane-1-carboxylate: Lacks the heptyl group, making it less hydrophobic.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group, affecting its reactivity and solubility.
Butyl 4-heptylcyclohexane-1-carboxylate: Contains a butyl ester group, which may influence its odor and physical properties.
The uniqueness of this compound lies in its specific combination of the ethyl ester group and the heptyl substituent, which can impact its chemical behavior and applications.
属性
CAS 编号 |
74225-19-7 |
|---|---|
分子式 |
C16H30O2 |
分子量 |
254.41 g/mol |
IUPAC 名称 |
ethyl 4-heptylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H30O2/c1-3-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18-4-2/h14-15H,3-13H2,1-2H3 |
InChI 键 |
AFDFFIXKBVDEIO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1CCC(CC1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


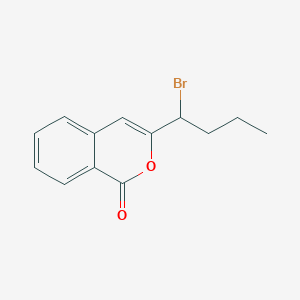
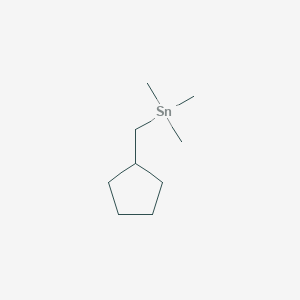
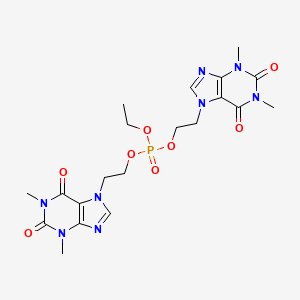
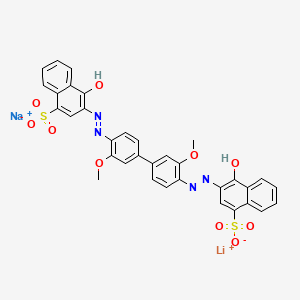
![4-methyl-2-[(E)-2-phenylethenyl]phenol](/img/structure/B14458303.png)
![Benzenemethanamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14458304.png)

![2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane](/img/structure/B14458310.png)
![5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B14458312.png)

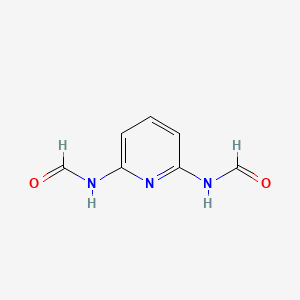
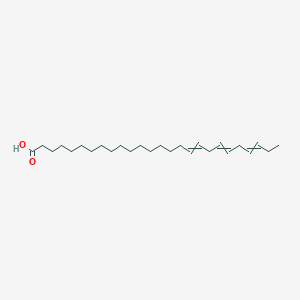
![Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione](/img/structure/B14458347.png)

